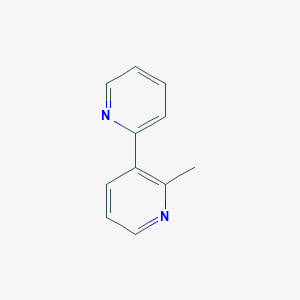
2'-Methyl-2,3'-bipyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2’-Methyl-2,3’-bipyridine is a derivative of bipyridine, a class of compounds characterized by two pyridine rings connected by a single bond
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2’-Methyl-2,3’-bipyridine typically involves the coupling of pyridine derivatives. One common method is the Negishi coupling, which employs aryl zinc halides and suitable coupling partners . This method is favored for its high yield and mild reaction conditions. Other palladium-catalyzed reactions, such as Stille and Suzuki coupling, are also used to prepare bipyridine derivatives .
Industrial Production Methods: Industrial production of 2’-Methyl-2,3’-bipyridine often involves large-scale coupling reactions using palladium catalysts. The choice of catalyst and reaction conditions can significantly impact the yield and purity of the final product. Advances in catalytic systems have improved the efficiency and scalability of these processes .
化学反应分析
Types of Reactions: 2’-Methyl-2,3’-bipyridine undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of the nitrogen atoms in the pyridine rings, which can coordinate with metal centers .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Halogenation and alkylation reactions are common, often using reagents like bromine or alkyl halides.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield pyridine N-oxides, while reduction can produce various hydrogenated derivatives .
科学研究应用
2’-Methyl-2,3’-bipyridine has a wide range of applications in scientific research:
Chemistry: It serves as a ligand in coordination chemistry, forming complexes with transition metals.
Medicine: Research is ongoing into its use in developing new therapeutic agents, particularly in oncology.
Industry: It is used in the synthesis of advanced materials, such as photosensitizers and catalysts.
作用机制
The mechanism of action of 2’-Methyl-2,3’-bipyridine primarily involves its ability to coordinate with metal ions, forming stable complexes. These complexes can interact with biological molecules, influencing various biochemical pathways. For instance, in medicinal chemistry, its complexes with copper have shown potential as antitumor agents by interfering with DNA synthesis and inducing apoptosis in cancer cells .
相似化合物的比较
2,2’-Bipyridine: A widely studied ligand in coordination chemistry, known for its strong binding affinity to metal ions.
4,4’-Bipyridine: Another bipyridine isomer, used in the synthesis of viologens and other electrochemical materials.
3,3’-Bipyridine: Less common but still significant in certain specialized applications.
Uniqueness: 2’-Methyl-2,3’-bipyridine is unique due to the presence of the methyl group at the 2’ position, which can influence its electronic properties and reactivity.
属性
CAS 编号 |
646534-79-4 |
|---|---|
分子式 |
C11H10N2 |
分子量 |
170.21 g/mol |
IUPAC 名称 |
2-methyl-3-pyridin-2-ylpyridine |
InChI |
InChI=1S/C11H10N2/c1-9-10(5-4-8-12-9)11-6-2-3-7-13-11/h2-8H,1H3 |
InChI 键 |
AJURFCUYHMTAPU-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C=CC=N1)C2=CC=CC=N2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


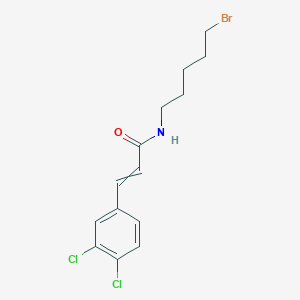
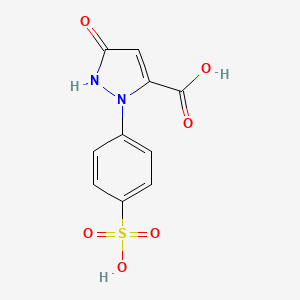

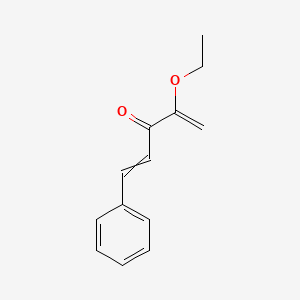
![[(4,4-Dimethyl-2-oxo-1,3-oxazolidin-3-yl)methyl]phosphonic acid](/img/structure/B15168641.png)


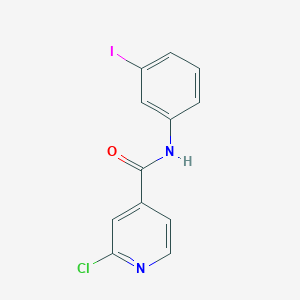
![1-{[2-(Acetyloxy)-4-nitrophenyl]methyl}pyridin-1-ium bromide](/img/structure/B15168678.png)
![6,6',6''-[Benzene-1,3,5-triyltris(carbonylazanediyl)]trihexanoic acid](/img/structure/B15168683.png)
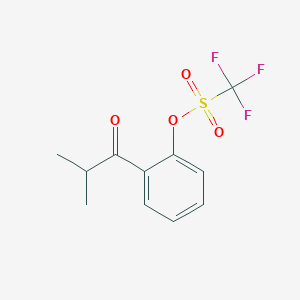
![2-Propanone, 1-[(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio]-](/img/structure/B15168691.png)

![6-Amino-3-hydroxy-3-methyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B15168699.png)
